molecular formula C23H47NO4 B12682156 Dimethyl(2-(stearoyloxy)ethyl)ammonium formate CAS No. 93803-55-5

Dimethyl(2-(stearoyloxy)ethyl)ammonium formate

Cat. No.: B12682156
CAS No.: 93803-55-5
M. Wt: 401.6 g/mol
InChI Key: KAPMATBNQZNNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Information

This compound is systematically named 2-(dimethylamino)ethyl octadecanoate; formic acid in accordance with IUPAC guidelines. The compound’s structure comprises a stearoyl (octadecanoyl) group esterified to a 2-(dimethylamino)ethanol moiety, which forms a quaternary ammonium salt upon protonation by formic acid. The CAS Registry Number 93803-55-5 uniquely identifies this compound in chemical databases. Additional synonyms include EINECS 298-326-3 and formic acid–2-(dimethylamino)ethyl octadecanoate (1:1) , reflecting its dual-component ionic nature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C23H47NO4 , with a calculated molecular weight of 401.6 g/mol . The formula decomposes into three key structural units:

  • Stearoyl group (C18H35O2) : An 18-carbon saturated fatty acid chain esterified to the ethanolamine backbone.
  • 2-(Dimethylamino)ethyl group (C4H10N) : A tertiary amine segment providing cationic character.
  • Formate counterion (CHO2) : Balances the positive charge on the ammonium center.

The elemental composition is 68.78% carbon, 11.80% hydrogen, 3.49% nitrogen, and 15.93% oxygen , consistent with its surfactant-like hydrophile-lipophile balance.

Stereochemical Configuration and Conformational Flexibility

The compound lacks chiral centers, as evidenced by its Canonical SMILES :

CCCCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=O)O  

This linear structure indicates no inherent stereoisomerism. However, conformational flexibility arises from three dynamic regions:

  • Stearoyl chain rotation : The 18-carbon alkyl chain adopts multiple gauche and anti-periplanar conformations, as observed in similar fatty acid derivatives.
  • Ester linkage mobility : Free rotation around the C–O bond of the stearoyloxy group enables spatial reorientation of the hydrophobic tail.
  • Ammonium headgroup dynamics : The N,N-dimethylaminoethyl segment exhibits limited flexibility due to steric hindrance from methyl groups.

Nuclear magnetic resonance (NMR) data for analogous compounds reveals distinct proton environments:

  • δ 0.88 ppm : Terminal methyl protons of the stearoyl chain.
  • δ 1.25 ppm : Methylene protons in the alkyl backbone.
  • δ 3.53–3.76 ppm : Protons adjacent to the ester oxygen and ammonium nitrogen.

Crystallographic Data and Solid-State Packing Behavior

While explicit crystallographic data for this compound remains unavailable, its structural analogs provide insights into solid-state behavior. The stearoyl chain likely organizes into lamellar bilayers stabilized by van der Waals interactions between alkyl groups. The ammonium headgroup and formate counterion form an ionic lattice through N–H···O hydrogen bonds , with a calculated H-bond acceptor count of 5 .

Inferred unit cell parameters from similar quaternary ammonium salts suggest:

  • Monoclinic or triclinic crystal systems due to asymmetric ionic interactions.
  • Layer spacing ≥ 30 Å to accommodate the 18-carbon chain.
  • Thermotropic mesophases above room temperature, transitioning from crystalline to smectic liquid-crystalline states.

These packing characteristics underscore its potential as a phase-dependent functional material in coatings or colloid science.

Properties

CAS No.

93803-55-5

Molecular Formula

C23H47NO4

Molecular Weight

401.6 g/mol

IUPAC Name

2-(dimethylamino)ethyl octadecanoate;formic acid

InChI

InChI=1S/C22H45NO2.CH2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23(2)3;2-1-3/h4-21H2,1-3H3;1H,(H,2,3)

InChI Key

KAPMATBNQZNNQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=O)O

Origin of Product

United States

Preparation Methods

Esterification of Stearic Acid to Form Stearoyl Chloride or Stearoyl Ester Intermediate

  • Stearic acid is converted to stearoyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Alternatively, stearic acid can be directly esterified with 2-dimethylaminoethanol to form dimethylaminoethyl stearate, the parent compound.

Quaternization of the Amino Group

  • The dimethylamino group on the 2-(stearoyloxy)ethyl moiety is quaternized, typically by reaction with methylating agents or by protonation under acidic conditions to form the quaternary ammonium salt.
  • This step ensures the formation of the positively charged ammonium center essential for surfactant activity.

Formation of the Formate Salt

  • The quaternary ammonium intermediate is reacted with formic acid to produce the formate salt.
  • This reaction is typically conducted under controlled temperature and solvent conditions to optimize yield and purity.
  • The formate counterion stabilizes the quaternary ammonium cation and enhances solubility and functional properties.

A summarized reaction scheme is as follows:

Step Reactants Conditions Product
1 Stearic acid + Thionyl chloride or 2-dimethylaminoethanol Anhydrous, reflux Stearoyl chloride or dimethylaminoethyl stearate
2 Dimethylaminoethyl stearate + Methylating agent or acid Controlled temperature, solvent Quaternary ammonium intermediate
3 Quaternary ammonium intermediate + Formic acid Mild heating, solvent This compound

This method is supported by multiple sources emphasizing the importance of reaction parameters such as temperature, solvent choice, and pH control to maximize yield and minimize by-products.

Detailed Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Esterification temperature 60–100 °C Reflux conditions to ensure complete conversion
Quaternization temperature 25–60 °C Avoid excessive heat to prevent decomposition
Formate salt formation temperature 30–50 °C Mild heating to facilitate salt formation
Solvents used Dichloromethane, ethanol, or acetone Choice depends on solubility and reaction step
Reaction time 2–6 hours per step Monitored by TLC or spectroscopic methods
pH control Acidic to neutral (pH 2–7) Critical during formate salt formation to avoid side reactions

Maintaining these parameters ensures high purity and yield of the final product. The quaternization and formate formation steps are particularly sensitive to pH and temperature, as these influence the stability of the ammonium salt and prevent hydrolysis or degradation.

Purification and Characterization

  • After synthesis, the product is typically purified by solvent extraction, crystallization, or chromatography.
  • Characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm structure and purity.
  • The critical micelle concentration (CMC) and surface tension measurements are used to assess surfactant properties relevant to applications.

Research Findings and Comparative Analysis

Research comparing this compound with related compounds highlights its unique balance of hydrophobic and hydrophilic properties, which enhances its interaction with biological membranes and emulsification efficiency.

Compound Structural Features Unique Properties Application Notes
Dimethylaminoethanol Simple amine, no fatty acyl group Less hydrophobic Limited surfactant activity
Ethylammonium formate Short alkyl chain High water solubility Less effective surfactant
Cetyltrimethylammonium bromide Long alkyl chain, quaternary ammonium Strong antimicrobial Higher toxicity
This compound Stearoyl ester + quaternary ammonium + formate Amphiphilic, stable emulsions Versatile surfactant with moderate toxicity

This comparison underscores the importance of the stearoyloxy group and formate counterion in conferring desirable physicochemical and biological properties.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Reference
Esterification Stearic acid, thionyl chloride or 2-dimethylaminoethanol Reflux, anhydrous Stearoyl chloride or ester intermediate
Quaternization Dimethylaminoethyl stearate, methylating agent or acid 25–60 °C, solvent Quaternary ammonium salt
Formate salt formation Quaternary ammonium salt, formic acid 30–50 °C, mild heating This compound

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-(stearoyloxy)ethyl)ammonium formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl(2-(stearoyloxy)ethyl)ammonium formate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with lipid bilayers and cell membranes. The stearoyloxy group integrates into lipid structures, while the dimethylammonium group interacts with polar head groups, stabilizing the membrane structure. This interaction can influence membrane fluidity and permeability, making it useful in various biological and medical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Counterion and Chain Variations

a. Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride (CAS No. 25234-57-5)

  • Structural Difference : Contains a trimethylammonium group (vs. dimethyl) and a chloride counterion (vs. formate).
  • Impact : Chloride’s higher polarizability may enhance solubility in aqueous media compared to formate. However, formate’s lower mass and charge density could improve ionization efficiency in mass spectrometry (MS) .

b. Ethyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium ethyl sulfate (CAS No. 13223-03-5)

  • Structural Difference : Substitutes stearoyloxy with a methacryloyloxy group and uses ethyl sulfate as the counterion.
  • Impact : The methacryloyl group introduces polymerizable functionality, making it suitable for materials science, whereas the stearoyloxyethyl variant is tailored for lipid-mimetic applications .

c.

Property NH4COOH NH4F
Adduct Formation Promotes [M+HCOO]<sup>−</sup> adducts, causing ambiguity Reduces adduct ambiguity; favors [M−H]<sup>−</sup> ions
MS/MS Fragmentation Lower diagnostic fragment yield at 40 eV Enhanced diagnostic fragments (e.g., CERs)
Peak Shape Broader peaks for FFAs and CHS Sharper peaks for CERs; earlier elution of FA 24:0
Sensitivity Moderate SNR 6× higher SNR for Cer[AH]42:1 and Cer[NS]41:1

Research Findings and Data Tables

Table 1: Properties of Dimethyl(2-(stearoyloxy)ethyl)ammonium Formate vs. Analogues

Compound CAS No. Molecular Weight Counterion Key Application
This compound 93803-55-5 ~420 (estimated) Formate Surfactant, LC-MS additive
Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride 25234-57-5 432.12 Chloride Lipid analysis, detergents
Ethyldimethyl[2-(methacryloyloxy)ethyl]ammonium ethyl sulfate 13223-03-5 363.44 Ethyl sulfate Polymer chemistry

Table 2: Performance of NH4F vs. NH4COOH in LC-MS

Metric NH4COOH NH4F
CERs Detection Moderate SNR; adduct interference 6× SNR improvement; minimal adducts
FFA/CHS Analysis Stable peak symmetry Earlier elution of FA 24:0; comparable SNR
MS/MS Diagnostic Ions 40 eV: Low fragmentation 40 eV: High-intensity fragments (e.g., m/z 240)

Biological Activity

Dimethyl(2-(stearoyloxy)ethyl)ammonium formate, also known by its CAS number 93803-55-5, is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C23H47NO4
  • Molar Mass : 401.62 g/mol
  • EINECS Number : 298-326-3

The compound features a stearoyloxy group, which contributes to its amphiphilic nature, making it suitable for various applications in drug delivery and as a surfactant.

This compound exhibits its biological activity primarily through its interaction with cell membranes. The quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects on certain cell types. This mechanism is particularly relevant in the context of cancer therapy, where enhanced drug delivery to tumor cells is desired.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, in a screening using ovarian cancer (OC) cell lines, it was found that formulations containing this compound significantly reduced cellular viability compared to untreated controls. The reduction in viability was observed to be higher than that of standard chemotherapeutic agents like carboplatin .

Cell LineViability Reduction (%)Treatment Type
A278061.0pH-MUC1-Pt NPs
ES-255.5pH-MUC1-Pt NPs
TOV-21G34.2pH-MUC1-Pt NPs

These results indicate that this compound can enhance the efficacy of drug formulations through improved cellular uptake and retention.

In Vivo Studies

In vivo studies have further demonstrated the potential of this compound in therapeutic applications. In a mouse model with subcutaneously implanted OVCAR-3 tumors, treatment with nanoparticles incorporating this compound resulted in significant tumor size reduction compared to control groups. Fluorescence imaging post-treatment indicated effective targeting and accumulation of the therapeutic agents within the tumor tissue .

Case Studies

  • Ovarian Cancer Treatment :
    • A study evaluated the efficacy of nanoparticles containing this compound in delivering platinum-based drugs to ovarian cancer cells. The results showed a marked decrease in tumor growth rates and improved survival outcomes when compared to traditional therapies .
  • Antimicrobial Properties :
    • Another investigation explored the antimicrobial effects of this compound against various bacterial strains. The results indicated that it possesses significant antibacterial activity, suggesting potential applications in infection control and as a preservative in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl(2-(stearoyloxy)ethyl)ammonium formate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis can be optimized using rotating packed bed reactors to enhance mass transfer efficiency, as demonstrated for analogous ammonium salts . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s workflow) can identify energetically favorable pathways and narrow experimental conditions. Key parameters include solvent polarity (e.g., aprotic solvents to avoid hydrolysis), temperature control (40–60°C), and stoichiometric ratios of stearoyl chloride to dimethylaminoethanol. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>98%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can resolve the quaternary ammonium headgroup, stearoyloxy chain, and formate counterion. Key signals: δ 3.4–3.6 ppm (N–CH3_3), δ 4.2–4.4 ppm (–O–CH2_2–CH2_2–N+^+), δ 8.3–8.5 ppm (formate HCOO^-) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1720 cm1^{-1} (ester C=O), 1560 cm1^{-1} (formate COO^-), and 2850–2920 cm1^{-1} (stearoyl C–H stretch) confirm functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) can assess purity and detect hydrolytic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.